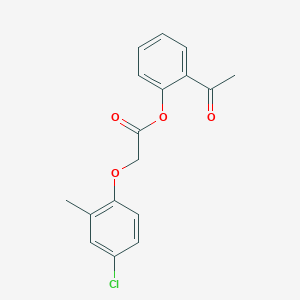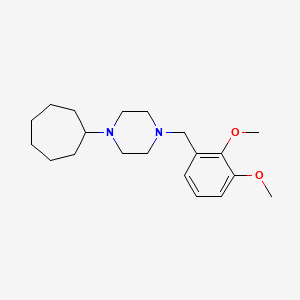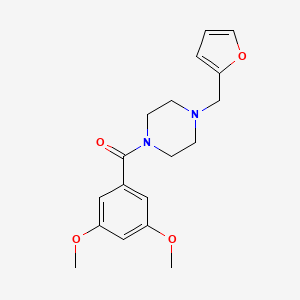![molecular formula C20H10ClNO3 B5726861 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, also known as PCIO, is a synthetic compound that has been widely used in scientific research. It belongs to the family of anthraquinone derivatives and has been found to possess several interesting properties that make it a valuable tool in various fields of study.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is based on its ability to interact with specific molecules and ions. It has been found to bind to metal ions through the formation of coordination complexes, which results in a change in its fluorescence properties. 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has also been found to interact with reactive oxygen species and nitric oxide through a process known as redox cycling, which leads to the generation of fluorescent products.
Biochemical and Physiological Effects:
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has been found to have several biochemical and physiological effects, particularly in the context of its use as a fluorescent probe. It has been shown to be non-toxic to living cells and can be used to detect the presence of metal ions and reactive oxygen species in real-time. 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has also been found to be useful in the detection of nitric oxide in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its ability to act as a sensitive and selective fluorescent probe for the detection of various molecules and ions. It is also relatively easy to synthesize and has been found to be non-toxic to living cells. However, one limitation of using 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the use of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in scientific research. One potential area of study is the development of new synthetic methods for the production of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one and related compounds. Another direction is the exploration of new applications for 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, particularly in the detection of other molecules and ions. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of 4-chlorophenol with anthranilic acid in the presence of phosphorus oxychloride and dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride to form 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one. This synthesis method has been described in several scientific publications and has been found to be reliable and efficient.
Scientific Research Applications
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of various molecules and ions. It has been found to be particularly useful in the detection of metal ions such as copper, zinc, and iron. The fluorescence properties of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one have also been exploited for the detection of reactive oxygen species and nitric oxide in living cells.
properties
IUPAC Name |
10-(4-chlorophenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClNO3/c21-11-5-7-12(8-6-11)24-16-10-9-15-17-18(16)19(23)13-3-1-2-4-14(13)20(17)25-22-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJQPUGEPCTXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)OC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)

![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)

![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)

![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)